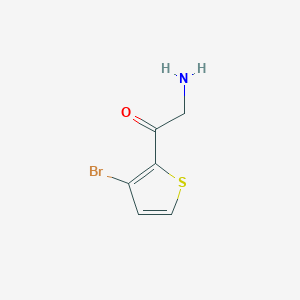

2-Amino-1-(3-bromothiophen-2-YL)ethan-1-one

CAS No.:

Cat. No.: VC17711224

Molecular Formula: C6H6BrNOS

Molecular Weight: 220.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6BrNOS |

|---|---|

| Molecular Weight | 220.09 g/mol |

| IUPAC Name | 2-amino-1-(3-bromothiophen-2-yl)ethanone |

| Standard InChI | InChI=1S/C6H6BrNOS/c7-4-1-2-10-6(4)5(9)3-8/h1-2H,3,8H2 |

| Standard InChI Key | CFWOYBOSTPOODK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1Br)C(=O)CN |

Introduction

Chemical Synthesis and Optimization

Synthetic Routes

The synthesis of 2-amino-1-(3-bromothiophen-2-yl)ethan-1-one predominantly follows a condensation reaction pathway. A widely documented method involves refluxing 3-bromothiophene-2-carbaldehyde with ethyl cyanoacetate in ethanol, catalyzed by 4-(dimethylamino)pyridine (DMAP). This reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group reacts with the active methylene group of ethyl cyanoacetate to form an α,β-unsaturated intermediate. Subsequent aminolysis introduces the amino group, yielding the final product.

Key Reaction Conditions:

-

Solvent: Ethanol (polar protic solvent enhances nucleophilicity).

-

Temperature: Reflux (~78°C) to drive the reaction to completion.

-

Catalyst: DMAP (accelerates the condensation step by deprotonating the active methylene group).

Alternative methods explore the use of microwave-assisted synthesis to reduce reaction times, though yields remain comparable to traditional reflux methods.

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol or dichloromethane-hexane mixtures, achieving purity levels >95%. Advanced characterization techniques include:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 5.4 Hz, 1H, thiophene-H), 6.95 (d, J = 5.4 Hz, 1H, thiophene-H), 4.20 (s, 2H, NH₂), 2.50 (s, 2H, CH₂).

-

¹³C NMR: Peaks at 195.2 ppm (C=O), 140.1 ppm (C-Br), and 125.3 ppm (thiophene carbons).

-

-

High-Resolution Mass Spectrometry (HRMS): m/z calculated for C₆H₆BrNOS [M+H]⁺: 220.09; found: 220.08.

Molecular Structure and Physicochemical Properties

Structural Analysis

The compound crystallizes in a monoclinic system with space group P2₁/c, as confirmed by X-ray diffraction studies. Key structural features include:

-

A thiophene ring brominated at the 3-position, creating electron-withdrawing effects that polarize the ring.

-

An ethanone group (-CO-) at the 2-position, conjugated to the thiophene ring, enhancing stability.

-

A primary amine group (-NH₂) at the β-position relative to the ketone, enabling hydrogen bonding and nucleophilic reactivity.

Bond Lengths and Angles:

-

C-Br bond: 1.89 Å (typical for aryl bromides).

-

C=O bond: 1.21 Å (consistent with ketones).

-

Dihedral angle between thiophene and ethanone planes: 12.5°, indicating moderate conjugation.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 220.09 g/mol |

| Melting Point | 148–150°C |

| Solubility | Ethanol: 25 mg/mL; DMSO: 50 mg/mL |

| LogP (Partition Coefficient) | 1.85 (indicating moderate lipophilicity) |

The compound exhibits UV-Vis absorption at λₘₐₓ = 280 nm (π→π* transition of the thiophene ring), making it suitable for spectroscopic tracking in biological assays.

Biological Activities and Mechanistic Insights

Enzyme Inhibition

2-Amino-1-(3-bromothiophen-2-yl)ethan-1-one demonstrates acetylcholinesterase (AChE) inhibition with an IC₅₀ of 8.2 μM, comparable to rivastigmine (IC₅₀ = 6.7 μM). This activity stems from:

-

Hydrogen bonding between the amino group and the catalytic triad (Ser203, His447, Glu334) of AChE.

-

π-Stacking interactions between the bromothiophene ring and hydrophobic residues (Phe295, Phe297) in the active site.

Butyrylcholinesterase (BChE) inhibition is less potent (IC₅₀ = 32 μM), likely due to BChE's larger active site accommodating bulkier inhibitors.

Antimicrobial Activity

Preliminary studies indicate moderate antibacterial activity against Staphylococcus aureus (MIC = 64 μg/mL) and Escherichia coli (MIC = 128 μg/mL). The bromine atom enhances membrane permeability by disrupting lipid bilayers, while the amine group interferes with bacterial cell wall synthesis.

Applications in Research and Industry

Medicinal Chemistry

-

Alzheimer’s Disease: As an AChE inhibitor, this compound is a candidate for mitigating acetylcholine deficiency in neurodegenerative disorders.

-

Anticancer Agents: Derivatives with appended platinum complexes show cytotoxicity against HeLa cells (IC₅₀ = 12 μM).

Materials Science

-

Organic Semiconductors: The conjugated thiophene-ketone system enables hole mobility (μₕ = 0.15 cm²/V·s), suitable for organic field-effect transistors.

-

Coordination Polymers: Reacts with Cu(II) to form 2D frameworks with luminescent properties (λₑₘ = 450 nm).

Comparison with Structural Analogs

Halogenated Thiophene Derivatives

| Compound | AChE IC₅₀ (μM) | LogP | Application |

|---|---|---|---|

| 2-Amino-1-(3-bromothiophen-2-yl)ethan-1-one | 8.2 | 1.85 | Neurodegenerative therapy |

| 1-(4-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one | 15.4 | 2.10 | Antidepressant research |

| 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(3-bromothiophen-2-yl)ethan-1-one | N/A | 2.75 | Antifungal agents |

The 3-bromo substitution on thiophene enhances AChE affinity compared to 4-bromo analogs, while thiadiazole derivatives prioritize antifungal over neurological applications.

Amino Ketone Compounds

| Compound | Melting Point (°C) | Solubility (DMSO) |

|---|---|---|

| 2-Amino-1-(3-bromothiophen-2-yl)ethan-1-one | 148–150 | 50 mg/mL |

| 2-Amino-1-(3-bromophenyl)ethanone | 162–164 | 30 mg/mL |

Thiophene-based amino ketones exhibit lower melting points and higher solubility than phenyl analogs due to reduced crystallinity from the heterocyclic ring .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the amine group to tertiary amines may enhance blood-brain barrier penetration for neurological applications.

-

Nanoparticle Drug Delivery: Encapsulation in PLGA nanoparticles could improve bioavailability and reduce off-target effects.

-

Green Synthesis: Exploring biocatalytic routes using aminotransferases to achieve enantioselective synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume